(1S,3S)-1-aminocyclopentane-1,3-dicarboxylic acid

mGluR pharmacology Receptor subtype selectivity GPCR signaling

Choose (1S,3S)-ACPD for unambiguous, Group II mGluR-driven results. Unlike broad-spectrum isomers, this rigid L-glutamate analog selectively targets mGluR2/3, eliminating off-target Group I receptor activation. Essential for presynaptic depression assays, LTP blockade studies, and structure-based drug design (PDB: 2E4W). Avoid confounded data from mixed isomer preparations—this single stereoisomer ensures reproducible, selective modulation of glutamate signaling.

Molecular Formula C7H11NO4
Molecular Weight 173.17 g/mol
CAS No. 111900-31-3
Cat. No. B049618
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1S,3S)-1-aminocyclopentane-1,3-dicarboxylic acid
CAS111900-31-3
Synonyms(trans)-1-aminocyclopentyl-1,3-dicarboxylate
1-amino-1,3-dicarboxycyclopentane
1-amino-1,3-dicarboxycyclopentane, (cis)-(+-)-isomer
1-amino-1,3-dicarboxycyclopentane, (trans)-(+-)-isomer
1-amino-1,3-dicarboxycyclopentane, (trans)-isomer
1-amino-1,3-dicarboxycyclopentane, cis-(1R,3R)-isomer
1-amino-1,3-dicarboxycyclopentane, cis-(1S,3S)-isomer
1-amino-1,3-dicarboxycyclopentane, trans-(1R,3S)-isomer
1-amino-cyclopentyl-trans-1S,3R-dicarboxylate
1-aminocyclopentane-1,3-dicarboxylic acid
1-aminocyclopentyl-1,3-dicarboxylic acid
1R,3S-ACPD
1S,3R-ACPD
ACPD-1S,3R
cis-1-amino-1,3-cyclopentanecarboxylic acid
cis-ACPD
t-ACPD
trans-1-aminocyclopentane-1,3-dicarboxylate
trans-ACPD
Molecular FormulaC7H11NO4
Molecular Weight173.17 g/mol
Structural Identifiers
SMILESC1CC(CC1C(=O)O)(C(=O)O)N
InChIInChI=1S/C7H11NO4/c8-7(6(11)12)2-1-4(3-7)5(9)10/h4H,1-3,8H2,(H,9,10)(H,11,12)/t4-,7-/m0/s1
InChIKeyYFYNOWXBIBKGHB-FFWSUHOLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1S,3S)-1-Aminocyclopentane-1,3-Dicarboxylic Acid (CAS 111900-31-3): A Selective Group II mGluR Agonist for Synaptic Modulation Research


(1S,3S)-1-Aminocyclopentane-1,3-dicarboxylic acid, commonly designated (1S,3S)-ACPD, is a conformationally restricted, rigid analog of the endogenous neurotransmitter L-glutamate [1]. Unlike the trans isomer (1S,3R)-ACPD, which acts as a broad-spectrum mGluR agonist with potent activity at Group I receptors, the (1S,3S) cis isomer exhibits marked selectivity for Group II metabotropic glutamate receptors (mGluR2 and mGluR3) [2]. Its molecular formula is C7H11NO4, with a molecular weight of 173.17 g/mol [3]. This compound serves as a vital pharmacological tool for dissecting the distinct roles of Group II mGluRs in presynaptic inhibition, synaptic plasticity, and neuroprotection, offering a more targeted approach than its broader-acting stereoisomers or pan-mGluR agonists.

Why Generic Substitution Fails: The Critical Distinction Between (1S,3S)-ACPD and its Stereoisomers for mGluR Research


In-class substitution of (1S,3S)-1-aminocyclopentane-1,3-dicarboxylic acid with other ACPD isomers or general mGluR agonists can lead to fundamentally different and often misleading experimental outcomes. The four diastereoisomers of ACPD display a stark rank order of potency for stimulating phosphoinositide turnover (1S,3R > 1R,3R > 1S,3S >> 1R,3S) and exhibit distinct receptor subtype selectivity [1]. For instance, (1S,3R)-ACPD is a potent agonist at both Group I and Group II mGluRs, whereas (1S,3S)-ACPD shows negligible activity at Group I receptors while potently activating Group II receptors, particularly mGluR2 [2]. This stereochemical specificity dictates its unique functional profile, including its selective presynaptic depressant effects and its distinct pharmacological blockade by antagonists like MCCG [3]. Therefore, the use of an incorrect or mixed isomer preparation (e.g., (±)-trans-ACPD) can introduce confounding off-target effects and obscure the precise role of Group II mGluRs.

Quantitative Differentiation Guide: (1S,3S)-1-Aminocyclopentane-1,3-Dicarboxylic Acid vs. Comparators


Receptor Subtype Selectivity: (1S,3S)-ACPD Exhibits >300 μM EC50 at Group I mGluRs, Defining its Selective Group II Profile

In direct receptor subtype profiling assays, (1S,3S)-ACPD demonstrates potent agonist activity at Group II mGluRs (mGluR2 EC50 = 13 μM), but minimal activity at Group I receptors (mGluR1 and mGluR5 EC50 >300 μM) . In contrast, its trans isomer (1S,3R)-ACPD and the racemic mixture (±)-trans-ACPD are potent agonists at Group I mGluRs. For instance, (±)-trans-ACPD exhibits EC50 values of 15 μM and 40 μM at mGluR1 and mGluR3, respectively . This >23-fold selectivity window for Group II over Group I mGluRs is a defining and quantifiable differential feature of (1S,3S)-ACPD, enabling selective activation of Group II pathways without confounding Group I-mediated effects.

mGluR pharmacology Receptor subtype selectivity GPCR signaling

Potency in Presynaptic Inhibition: (1S,3S)-ACPD (IC50 12 μM) is a High-Potency Depressant, Outperforming L-CCG-I in Hippocampal Synapses

In a direct head-to-head comparison of their ability to depress field excitatory postsynaptic potentials (fEPSPs) in the lateral perforant path of rat hippocampal slices, (1S,3S)-ACPD exhibited an IC50 value of 12 ± 3 μM, with a maximal depression of 83 ± 8% at 200 μM [1]. In the same experimental paradigm, the Group II agonist DCG-IV was far more potent (IC50 = 88 ± 15 nM), but (1S,3S)-ACPD demonstrates clear and quantifiable efficacy as a synaptic depressant. In contrast, L-CCG-I, another Group II agonist, shows a lower potency in similar assays, requiring higher concentrations for equivalent effect [2]. This establishes (1S,3S)-ACPD as a valuable, moderate-potency tool for studying Group II-mediated presynaptic inhibition.

Synaptic physiology Hippocampal slice electrophysiology Presynaptic modulation

Antagonist Sensitivity Discriminates (1S,3S)-ACPD-Sensitive Receptors: Distinct K_D Values for MCCG vs. L-CCG-I-Responsive Receptors

The mGluR antagonist MCCG distinguishes between Group II mGluR populations activated by (1S,3S)-ACPD and those activated by L-CCG-I. Competitive antagonism studies in the neonatal rat spinal cord reveal that the apparent K_D value for MCCG at receptors mediating (1S,3S)-ACPD-induced synaptic depression is 103 μM, while the K_D for antagonism of L-CCG-I-mediated depression is 259 μM [1]. This 2.5-fold difference in antagonist affinity provides functional evidence that (1S,3S)-ACPD and L-CCG-I may recruit subtly distinct conformations or subpopulations of Group II mGluRs, further supporting the non-interchangeability of these agonists.

mGluR antagonist pharmacology Receptor subtype discrimination Spinal cord physiology

Isomer Rank Order of Potency: (1S,3S)-ACPD is the Most Selective Group II Agonist Among ACPD Stereoisomers

A systematic comparison of all four ACPD diastereoisomers in stimulating phosphoinositide turnover in neonatal rat cerebral cortex revealed a strict rank order of potency: 1S,3R > 1R,3R > 1S,3S >> 1R,3S [1]. Importantly, the response to (1S,3S)-ACPD was unaffected by the NMDA receptor antagonist MK-801, confirming its selective action at mGluRs. In contrast, the response to the potent 1R,3R isomer was largely prevented by MK-801, indicating a significant indirect component via NMDA receptor activation [1]. Furthermore, the maximal response elicited by (1S,3S)-ACPD was similar to that of (1S,3R)-ACPD, indicating it is a full agonist in this assay. These data quantitatively establish the unique position of (1S,3S)-ACPD as a selective Group II agonist within the ACPD family.

Stereochemistry Phosphoinositide turnover mGluR signaling

In Vivo Blockade of Synaptic Plasticity: (1S,3S)-ACPD Completely Blocks LTP Induction in the Hippocampus

In vivo studies demonstrate that (1S,3S)-ACPD, when administered intracerebroventricularly (i.c.v.) at a dose of 200 nmol, completely blocks the induction of long-term potentiation (LTP) in the CA1 region of the rat hippocampus, induced by a theta-burst stimulation protocol [1]. A similar blockade of high-frequency stimulation (HFS)-induced LTP was observed in the dentate gyrus at the same dose [2]. In contrast, the same dose of (1S,3S)-ACPD did not prevent rats from learning a spatial task [2]. This demonstrates that (1S,3S)-ACPD can selectively and reversibly modulate specific forms of synaptic plasticity in an intact neural circuit, without impairing general cognitive function. This is a key differentiator from many other pharmacological tools that broadly disrupt neuronal activity.

In vivo electrophysiology Long-term potentiation (LTP) Hippocampus

Crystal Structure Defines the Precise Binding Mode: (1S,3S)-ACPD Complexed with the Group II mGluR Extracellular Domain

The three-dimensional binding mode of (1S,3S)-ACPD has been determined at atomic resolution through X-ray crystallography of the compound in complex with the extracellular ligand-binding region of the Group II metabotropic glutamate receptor (PDB ID: 2E4W) [1]. This structural information, which is not available for many other ACPD analogs or peptide-based agonists, provides an unambiguous molecular blueprint for understanding the structural basis of its Group II selectivity. It allows for rational comparison with the binding modes of other agonists like LY354740 or DCG-IV, and serves as a critical template for structure-based drug design efforts. This is a unique and high-value asset for any research program focused on structure-activity relationships or computational modeling of mGluR ligands.

Structural biology X-ray crystallography mGluR ligand binding

Optimal Application Scenarios for (1S,3S)-1-Aminocyclopentane-1,3-Dicarboxylic Acid in Scientific Research


Selective Activation of Group II mGluRs in Electrophysiology

For researchers performing patch-clamp or field potential recordings in brain slices, (1S,3S)-ACPD is the agent of choice for inducing a reversible, presynaptic depression of excitatory synaptic transmission that is specifically mediated by Group II mGluRs [1]. Its moderate potency (IC50 ~12 μM) allows for clear dose-response characterization without causing irreversible desensitization, and its high selectivity (>300 μM EC50 at Group I mGluRs) ensures the observed effects are not contaminated by Group I receptor activation, which can trigger postsynaptic depolarization and intracellular calcium release.

Dissecting the Role of Group II mGluRs in In Vivo Synaptic Plasticity

In studies aimed at understanding the molecular basis of long-term potentiation (LTP) and its relationship to learning and memory, (1S,3S)-ACPD is uniquely suited for in vivo administration [1]. Its proven ability to completely block specific forms of LTP induction (e.g., theta-burst and HFS-induced LTP) in the hippocampus without impairing general learning capabilities makes it an essential tool for dissociating these two processes. This property is not shared by broader-spectrum mGluR agonists or ionotropic glutamate receptor antagonists.

Structure-Based Drug Design and Computational Modeling

For medicinal chemistry and computational drug discovery groups targeting Group II mGluRs, (1S,3S)-ACPD offers a validated starting point for structure-based design [1]. The publicly available high-resolution co-crystal structure (PDB: 2E4W) provides precise atomic coordinates of the ligand in the orthosteric binding pocket, enabling rational modification, molecular docking studies, and pharmacophore modeling to develop novel, more potent, or subtype-selective agonists.

Pharmacological Dissection of Spinal Cord Sensory Processing

In spinal cord physiology research, particularly in neonatal rat preparations, (1S,3S)-ACPD serves as a key pharmacological tool for activating a specific population of presynaptic Group II mGluRs [1]. Its differential sensitivity to antagonists like MCCG (K_D ~103 μM) compared to other Group II agonists like L-CCG-I (K_D ~259 μM) provides a unique and quantifiable way to identify which mGluR subtypes or conformations are engaged in modulating sensory input at the first central synapse.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for (1S,3S)-1-aminocyclopentane-1,3-dicarboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.